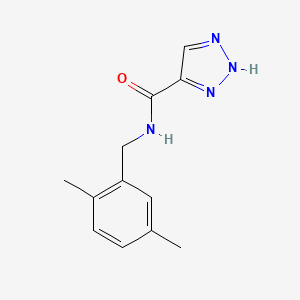

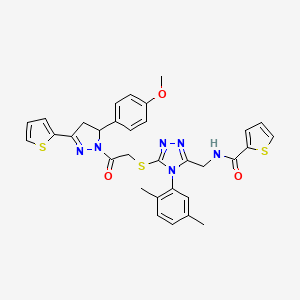

![molecular formula C19H17F2NO4 B2573832 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid CAS No. 1936405-79-6](/img/structure/B2573832.png)

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid, also known as Fmoc-DFB-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid, phenylalanine, and is commonly used in the synthesis of peptides and proteins. Fmoc-DFB-OH is a highly effective reagent for the protection of the amino group in peptide synthesis, as well as for the introduction of the difluorobutyl group into peptides.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Fmoc group is often used in the synthesis of peptides . The Fmoc amino acid azides, which can be synthesized from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .

Synthesis of Unnatural Chiral α–Amino Acids

The Fmoc group can also be used in the synthesis of unnatural chiral α–amino acids . This process involves a Pd-mediated C-C bond formation that can be made in tandem with 2-Methylpyridine .

Stability and Shelf-life

The Fmoc amino acid azides are stable at room temperature and have a long shelf-life . This makes them suitable for long-term storage and use in various research applications .

Use in Aqueous Environments

The Fmoc amino acid azides are stable in aqueous washing operations . This property allows them to be used in experiments and applications that involve water or other aqueous solutions .

Use as Coupling Agents

The Fmoc amino acid azides can be used as coupling agents in peptide synthesis . This means they can facilitate the joining of two or more molecules, which is a crucial process in the synthesis of complex organic compounds .

Synthesis of Peptides

The Fmoc group can be used in the synthesis of peptides . Peptides are short chains of amino acids that are linked by peptide bonds. They are essential components of cells and have various biological functions .

Wirkmechanismus

Target of Action

Similar compounds are known to be useful as coupling agents in peptide synthesis .

Mode of Action

It’s worth noting that similar compounds are involved in peptide synthesis .

Biochemical Pathways

Similar compounds are known to be involved in peptide synthesis , which suggests that this compound may also interact with similar biochemical pathways.

Result of Action

Similar compounds are known to be involved in peptide synthesis , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4/c20-19(21,9-17(23)24)11-22-18(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFIZXBBBURMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

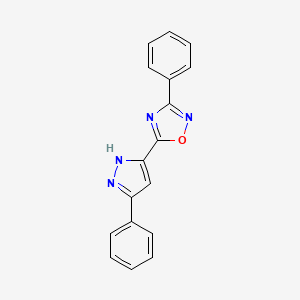

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)

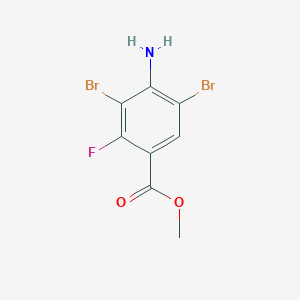

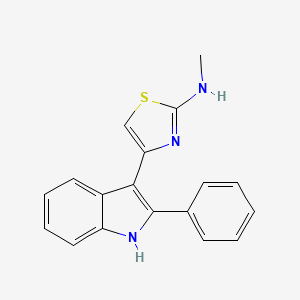

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)

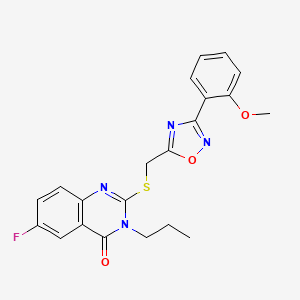

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)

![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)